molecular formula C9H13N3O5S B130141 4-Guanidinobenzoic Acid Methanesulfonate CAS No. 148720-07-4

4-Guanidinobenzoic Acid Methanesulfonate

Cat. No.: B130141
CAS No.: 148720-07-4
M. Wt: 275.28 g/mol
InChI Key: NGBBXMQQIAFCGF-UHFFFAOYSA-N
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Description

4-Guanidinobenzoic Acid Methanesulfonate is a chemical compound with the molecular formula C8H9N3O2·CH4O3S and a molecular weight of 275.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group attached to a benzoic acid moiety, with methanesulfonate as the counterion.

Preparation Methods

The synthesis of 4-Guanidinobenzoic Acid Methanesulfonate typically involves the reaction of 4-guanidinobenzoic acid with methanesulfonic acid. The process can be summarized as follows:

    Starting Materials: 4-Guanidinobenzoic acid and methanesulfonic acid.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions.

    Procedure: The 4-guanidinobenzoic acid is dissolved in the solvent, and methanesulfonic acid is added slowly with stirring. The mixture is heated to facilitate the reaction, and the product is precipitated out by cooling the solution.

    Purification: The crude product is filtered, washed with a suitable solvent, and recrystallized to obtain pure this compound.

Chemical Reactions Analysis

4-Guanidinobenzoic Acid Methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Guanidinobenzoic Acid Methanesulfonate has several scientific research applications:

Comparison with Similar Compounds

4-Guanidinobenzoic Acid Methanesulfonate can be compared with similar compounds such as:

    4-Guanidinobenzoic Acid Hydrochloride: This compound has a similar structure but with hydrochloride as the counterion instead of methanesulfonate.

    4-Guanidinobenzoic Acid: The parent compound without any counterion.

The uniqueness of this compound lies in its specific counterion, which can influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBXMQQIAFCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659913
Record name 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148720-07-4
Record name 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Guanidinobenzoic Acid Methanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Guanidinobenzoic Acid Methanesulfonate
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4-Guanidinobenzoic Acid Methanesulfonate
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Reactant of Route 4
4-Guanidinobenzoic Acid Methanesulfonate
Reactant of Route 5
4-Guanidinobenzoic Acid Methanesulfonate
Reactant of Route 6
4-Guanidinobenzoic Acid Methanesulfonate

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